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Compound of Interest

Compound Name: 16-Dehydroprogesterone

Cat. No.: B108162 Get Quote

This guide provides a comprehensive technical overview of 16-Dehydroprogesterone, a

steroid of significant interest in medicinal chemistry and drug development. We will delve into

its chemical architecture, physicochemical properties, synthesis, and biological interactions,

offering a foundational resource for researchers, scientists, and professionals in the field.

Introduction: Unveiling 16-Dehydroprogesterone
16-Dehydroprogesterone, also known as pregna-4,16-diene-3,20-dione, is a synthetic

progestin, a class of steroid hormones that bind to and activate progesterone receptors.[1][2][3]

Its structure is closely related to the endogenous hormone progesterone, with the key

distinction of a double bond between carbons 16 and 17 of the steroid nucleus. This structural

modification significantly influences its chemical reactivity and biological activity, making it a

valuable intermediate in the synthesis of other steroidal compounds and a subject of study for

its own potential therapeutic applications.[4][5]

Chemical Structure and Physicochemical Properties
The unique chemical identity of 16-Dehydroprogesterone is defined by its four-ring steroid

backbone and specific functional groups.

IUPAC Name: (8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-

decahydrocyclopenta[a]phenanthren-3-one[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b108162?utm_src=pdf-interest
https://www.benchchem.com/product/b108162?utm_src=pdf-body
https://www.benchchem.com/product/b108162?utm_src=pdf-body
https://www.benchchem.com/product/b108162?utm_src=pdf-body
https://www.youtube.com/watch?v=6TtPk2tAAlI
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/24fd34da-1040-43af-8342-6ee5bd52f3b1
https://veeprho.com/impurities/16-dehydroprogesterone/
https://pubmed.ncbi.nlm.nih.gov/5256214/
https://www.researchgate.net/publication/284546207_A_Facile_Green_Synthesis_of_16-Dehydropregnenolone_Acetate_16-DPA_From_Diosgenin
https://www.benchchem.com/product/b108162?utm_src=pdf-body
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/24fd34da-1040-43af-8342-6ee5bd52f3b1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synonyms: Pregna-4,16-diene-3,20-dione, 16,17-Didehydroprogesterone, Δ16-

Progesterone[1][2][3]

The presence of the conjugated enone system in the A ring and the α,β-unsaturated ketone in

the D ring are key features that dictate its chemical behavior and spectroscopic properties.

Physicochemical Data Summary
Property Value Source

CAS Number 1096-38-4 [2]

Molecular Formula C₂₁H₂₈O₂ [2]

Molecular Weight 312.45 g/mol [2]

Melting Point 185-187 °C [1]

Appearance Solid [1]

Solubility Soluble in DMSO MedchemExpress

Synthesis of 16-Dehydroprogesterone: A
Methodological Overview
The synthesis of 16-Dehydroprogesterone can be achieved through various routes, often

starting from more readily available steroid precursors. One common method involves the

dehydration of 17α-hydroxyprogesterone.

Example Synthetic Protocol: Dehydration of 17α-
Hydroxyprogesterone
This protocol is based on the principle of acid-catalyzed elimination of the 17α-hydroxyl group

to introduce the C16-C17 double bond.

Materials:

17α-Hydroxyprogesterone

Toluene
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Water

Acetic Acid

Semicarbazide hydrochloride

Step-by-Step Procedure:[6]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine 17α-hydroxyprogesterone, toluene, and water. The preferred ratio of 17α-

hydroxyprogesterone to toluene is 1 g to 5-10 mL, and to water is 1 g to 0.3-1 mL.[6]

Addition of Reagents: Add acetic acid to act as a catalyst, followed by the addition of

semicarbazide hydrochloride, which serves as the elimination reagent.[6]

Reaction Execution: Heat the mixture to reflux. The reaction proceeds in the aqueous layer,

and the 16-Dehydroprogesterone product is extracted into the toluene layer as it is formed.

This biphasic system helps to prevent over-reaction and the formation of impurities.[6]

Work-up and Purification: After the reaction is complete (monitored by an appropriate

technique such as TLC or HPLC), the organic layer is separated, washed with a suitable

aqueous solution to remove any remaining acid and reagent, and then dried over an

anhydrous salt (e.g., sodium sulfate).

Isolation: The solvent is removed under reduced pressure to yield the crude 16-
Dehydroprogesterone.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., acetone/hexane) or by column chromatography on silica gel to obtain

the final product with high purity.

Synthesis Workflow Diagram
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Caption: A generalized workflow for the synthesis of 16-Dehydroprogesterone.

Analytical Characterization: Spectroscopic Profile
The structural elucidation and purity assessment of 16-Dehydroprogesterone are typically

performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 16-Dehydroprogesterone would be expected to

show characteristic signals for the vinyl protons in the A and D rings, the methyl protons at

C18 and C19, and the acetyl protons at C21. The specific chemical shifts and coupling

constants provide detailed information about the stereochemistry of the molecule. While a

complete, assigned spectrum is not readily available in the public domain, data for the parent

compound, progesterone, can serve as a reference for interpreting the spectrum of its 16-

dehydro derivative.[7]

¹³C NMR: The carbon NMR spectrum provides information on the number and types of

carbon atoms in the molecule. Key signals would include those for the carbonyl carbons at

C3 and C20, the olefinic carbons in the A and D rings, and the quaternary carbons at C10

and C13.[8][9][10]

Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation

pattern of 16-Dehydroprogesterone. Under electrospray ionization (ESI) or atmospheric
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pressure chemical ionization (APCI), the molecule is expected to show a prominent protonated

molecular ion [M+H]⁺ at m/z 313.2.[11][12][13] Tandem mass spectrometry (MS/MS)

experiments can provide further structural information by inducing fragmentation of the parent

ion.[11][12]

Infrared (IR) Spectroscopy
The IR spectrum of 16-Dehydroprogesterone would exhibit characteristic absorption bands

for its functional groups. Key expected peaks include:

Strong C=O stretching vibrations for the α,β-unsaturated ketones in the A and D rings

(around 1660-1680 cm⁻¹).

C=C stretching vibrations for the double bonds in the A and D rings (around 1600-1620

cm⁻¹).

C-H stretching and bending vibrations for the steroidal backbone.[14]

Biological Activity and Mechanism of Action
As a progestin, the biological activity of 16-Dehydroprogesterone is primarily mediated

through its interaction with progesterone receptors (PRs). These receptors are members of the

nuclear receptor superfamily of transcription factors.

Progesterone Receptor Binding and Activation
16-Dehydroprogesterone is expected to bind to the ligand-binding domain of both

progesterone receptor isoforms, PR-A and PR-B. The binding affinity of various progestins to

PRs can vary significantly, influencing their potency.[15][16] Upon binding, the receptor

undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and

translocates to the nucleus.

Gene Transcription Regulation
In the nucleus, the 16-Dehydroprogesterone-PR complex binds to specific DNA sequences

known as progesterone response elements (PREs) in the promoter regions of target genes.

This binding event recruits co-activator or co-repressor proteins, leading to the modulation
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(activation or repression) of gene transcription. The specific cellular response depends on the

target tissue and the complement of co-regulators present.

Signaling Pathway Diagram
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Caption: A simplified model of the 16-Dehydroprogesterone signaling pathway.
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Metabolism of 16-Dehydroprogesterone
The metabolism of synthetic progestins is a critical determinant of their pharmacokinetic profile

and can lead to the formation of active or inactive metabolites. While the specific metabolic fate

of 16-Dehydroprogesterone in humans has not been extensively detailed in the available

literature, insights can be drawn from the metabolism of structurally similar compounds like

progesterone and dydrogesterone.

Key metabolic transformations are likely to involve:

Reduction of the C20 ketone: The 20-oxo group can be reduced to a hydroxyl group by aldo-

keto reductases (AKRs), such as AKR1C, to form 20α-dihydrodydrogesterone (20α-DHD) in

the case of dydrogesterone.[17]

Reduction of the A-ring double bond: The Δ⁴-3-keto configuration can be reduced by 5α- and

5β-reductases.

Hydroxylation: Cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C19, are

known to be involved in the hydroxylation of steroids at various positions.[17]

Further research is required to fully elucidate the specific metabolic pathways and the resulting

metabolites of 16-Dehydroprogesterone in humans.

Therapeutic Potential and Applications
16-Dehydroprogesterone primarily serves as a key intermediate in the synthesis of a wide

range of steroidal drugs, including corticosteroids and other progestins.[5] Its unique structure

allows for further chemical modifications to introduce desired functionalities and enhance

biological activity.

While direct therapeutic applications of 16-Dehydroprogesterone are not well-documented,

derivatives of this compound have been investigated for various purposes. For instance,

fluorine-18 labeled progestins derived from similar structures have been developed as high-

affinity ligands for the progesterone receptor, with potential applications in positron emission

tomography (PET) imaging of PR-positive tumors.[18] The study of 16-Dehydroprogesterone
and its derivatives continues to be an active area of research in the quest for novel and more

selective therapeutic agents targeting steroid hormone receptors.
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Conclusion
16-Dehydroprogesterone represents a fascinating molecule at the intersection of synthetic

organic chemistry and endocrinology. Its distinct chemical structure, characterized by the C16-

C17 double bond, imparts unique properties that have been exploited in the synthesis of

numerous steroidal drugs. While its own biological activity is rooted in its interaction with

progesterone receptors, a more detailed understanding of its specific signaling cascades and

metabolic fate warrants further investigation. This guide has provided a comprehensive

overview of the current knowledge on 16-Dehydroprogesterone, serving as a valuable

resource for scientists and researchers dedicated to advancing the field of steroid chemistry

and pharmacology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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